molecular formula C8H8ClF2N3 B6185259 1-(difluoromethyl)-1H-indazol-6-amine hydrochloride CAS No. 2624137-41-1

1-(difluoromethyl)-1H-indazol-6-amine hydrochloride

Cat. No.: B6185259
CAS No.: 2624137-41-1
M. Wt: 219.62 g/mol
InChI Key: IYCCIBGVFASAPO-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-indazol-6-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to an indazole ring, which is further functionalized with an amine group and exists as a hydrochloride salt. The presence of the difluoromethyl group imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-1H-indazol-6-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups on the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives.

Scientific Research Applications

1-(Difluoromethyl)-1H-indazol-6-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-indazol-6-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)-1H-indazole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(Fluoromethyl)-1H-indazole: Contains a fluoromethyl group, differing in the number of fluorine atoms.

    1-(Difluoromethyl)-1H-benzimidazole: Similar difluoromethyl group but attached to a benzimidazole ring.

Uniqueness

1-(Difluoromethyl)-1H-indazol-6-amine hydrochloride is unique due to the specific positioning of the difluoromethyl group on the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other fluorinated indazole derivatives .

Properties

CAS No.

2624137-41-1

Molecular Formula

C8H8ClF2N3

Molecular Weight

219.62 g/mol

IUPAC Name

1-(difluoromethyl)indazol-6-amine;hydrochloride

InChI

InChI=1S/C8H7F2N3.ClH/c9-8(10)13-7-3-6(11)2-1-5(7)4-12-13;/h1-4,8H,11H2;1H

InChI Key

IYCCIBGVFASAPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(N=C2)C(F)F.Cl

Purity

95

Origin of Product

United States

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